molecular formula C20H28N4O4S2 B2898970 N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide CAS No. 1019102-76-1

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide

Cat. No.: B2898970
CAS No.: 1019102-76-1
M. Wt: 452.59
InChI Key: VJCOSZRVZKZHGV-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is functionalized with tert-butyl, oxo, and diethylsulfamoyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclocondensation of appropriate precursors, such as 5-amino-pyrazoles and activated carbonyl compounds . The tert-butyl and oxo functionalities are introduced through subsequent reactions, such as alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product. The use of catalysts and green chemistry principles, such as solvent-free conditions and recyclable reagents, could also be explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives with potentially different properties and applications .

Mechanism of Action

The mechanism by which N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to and modulating the activity of specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and sulfonamide-containing compounds. Examples include:

Uniqueness

The uniqueness of N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide lies in its specific combination of functional groups and heterocyclic core. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S2/c1-6-23(7-2)30(27,28)15-10-8-14(9-11-15)19(25)21-18-16-12-29(26)13-17(16)22-24(18)20(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCOSZRVZKZHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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